2-Linoleoyl-rac-glycerol-d5
Description
Properties
Molecular Formula |
C₂₁H₃₃D₅O₄ |
|---|---|
Molecular Weight |
359.55 |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester-d5; 2-Linoleoylglycerol-d5; 2-Monolinolein-d5; 2-Monolinoleoylglycerol-d5; β-Monolinolein-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Isotope Labeling
The positional arrangement of fatty acids and deuterium labeling distinguishes 2-Linoleoyl-rac-glycerol-d5 from similar compounds:
| Compound Name | CAS Number | Fatty Acid Composition (sn-1, sn-2, sn-3) | Deuterium Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-Linoleoyl-rac-glycerol-d5 | N/A | Variable (linoleoyl at sn-2) | 1,1,2,3,3 | C39 D5 H65 O5 | 624.001 |
| 1,3-Dilinoleoyl-rac-glycerol-[d5] | 15818-46-9 | Linoleoyl, Linoleoyl | Not specified | Not provided | Not provided |
| 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-d5 | N/A | Palmitoyl (C16:0), Oleoyl (C18:1), Linoleoyl (C18:2) | Not specified | Not provided | Not provided |
| 1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 | N/A | Stearoyl (C18:0), Stearoyl (C18:0), Palmitoyl (C16:0) | 5 deuterium atoms | Not provided | Not provided |
| rac-1-Oleoyl-2-linoleoylglycerol-d5 | N/A | Oleoyl (C18:1), Linoleoyl (C18:2) | 1,1,2,3,3 | C39 D5 H65 O5 | 624.001 |
Key Observations :
- Positional isomers, such as rac-1-Oleoyl-2-linoleoylglycerol-d5, share the same molecular formula but differ in fatty acid placement, affecting enzymatic specificity .
- Saturated analogs like 1,2-Distearoyl-3-palmitoyl-rac-glycerol-d5 exhibit higher melting points and reduced solubility in polar solvents compared to unsaturated variants .
Physical and Chemical Properties
- Solubility: 2-Linoleoyl-rac-glycerol-d5 is soluble in organic solvents like chloroform and methanol . 1-Myristoyl-2-linoleoyl-3-palmitoyl-rac-glycerol (non-deuterated analog) shows slight solubility in methanol but dissolves readily in methyl acetate .
- Storage: Deuterated compounds (e.g., 2-Linoleoyl-rac-glycerol-d5) require ultra-low temperatures (-86°C) to prevent deuterium exchange , while non-deuterated triacylglycerols (e.g., 1,2-Dioleoyl-3-linoleoyl-rac-glycerol) are stable at -20°C .
Functional and Application Differences
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2-Linoleoyl-rac-glycerol-d5 in synthesized samples?
- Methodology :
- Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C39D5H65O5, exact mass 623.554) and isotopic purity.
- Analyze the compound via 1H and 13C NMR spectroscopy , focusing on deuterium-induced shifts in the glycerol backbone (e.g., absence of proton signals at labeled positions) .
- Compare experimental SMILES notation ([2H]C([2H])(O)C([2H])(OC(=O)...)) and InChI key with theoretical predictions to validate stereochemistry and labeling positions .
Q. What are the recommended storage conditions to maintain isotopic integrity during experiments?
- Protocol :
- Store at -86°C in sealed, airtight containers to minimize deuterium/hydrogen exchange with environmental moisture .
- Avoid repeated freeze-thaw cycles. Use dry ice (-78°C) for transportation to preserve stability .
- Ensure storage facilities are free from oxidizing agents or incompatible solvents (e.g., strong acids/bases) .
Q. What safety protocols are essential when handling 2-Linoleoyl-rac-glycerol-d5?
- Safety Measures :
- Wear nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol-prone procedures (e.g., weighing, dissolution) .
- Avoid ingestion/inhalation. If exposed, wash affected areas immediately and consult safety data sheets (SDS) for emergency protocols .
- Dispose of waste via certified hazardous waste facilities, adhering to OSHA and local regulations .
Advanced Research Questions
Q. How does deuterium labeling affect the compound’s behavior in lipid metabolism studies?
- Experimental Design Considerations :
- Isotopic Effects : Deuterium’s higher mass may alter enzyme-substrate interactions (e.g., slower hydrolysis rates by lipases). Compare kinetic parameters (Km, Vmax) with non-deuterated analogs .
- Tracer Studies : Use 2-Linoleoyl-rac-glycerol-d5 in pulse-chase experiments to track lipid turnover via LC-MS/MS, leveraging its distinct mass signature .
- Membrane Dynamics : Assess deuterium’s impact on lipid bilayer properties (e.g., phase transition temperatures) using differential scanning calorimetry (DSC) .
Q. How can researchers address discrepancies in experimental data between deuterated and non-deuterated analogs?
- Data Contradiction Analysis :
- Control Experiments : Include parallel assays with both labeled and unlabeled compounds to isolate isotopic effects from experimental variability .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to confirm significance of observed differences.
- Literature Cross-Validation : Compare results with studies on structurally similar deuterated lipids (e.g., 1-Linoleoyl-rac-glycerol-d5) to identify trends .
Q. What are best practices for designing experiments to track metabolic pathways using isotopic labeling?
- Methodological Framework :
- Dosing Strategy : Optimize concentration ranges (e.g., 10–100 µM) to balance detection sensitivity (via MS) and physiological relevance .
- Sample Preparation : Extract lipids using chloroform/methanol (2:1 v/v) with 0.01% BHT to prevent oxidation. Centrifuge at 15,000×g to isolate the organic phase .
- Data Integration : Combine lipidomic datasets with transcriptomic/proteomic profiles (e.g., via pathway enrichment tools like KEGG) to map metabolic flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
